
2,2-Dibromo-1-(6-(trifluoromethyl)pyridin-3-yl)ethanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex pyridine derivatives is a topic of interest in the field of organic chemistry due to their potential applications in creating ligands for transition metals. One such compound is 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, which is synthesized from 2,6-dihydroxy-isonicotinic acid through either a four or six-step process. This compound serves as a versatile precursor for a variety of tridentate ligands. The synthesis process involves the reaction of the intermediate with 48% HBr to yield the bromomethylpyridine derivative. This compound can then be further modified to produce pyridines with nucleobase substituents and other complex structures, such as the back-to-back ligand 1,2-bis[2,6-di(pyrazol-1-yl)pyrid-4-yl]ethane. The crystal structures of some of these derivatives have been determined, showcasing their potential in ligand design .
Molecular Structure Analysis
The molecular structure of polyhalogenated heterocyclic compounds, such as 2,6-dibromo-3,5-difluoropyridine derivatives, has been studied using X-ray crystallography. An example of such a compound is 2,6-dibromo-3,5-difluoro(4-pyridyl)methylphenyl ketone, which exhibits an unusual solid-state lattice packing arrangement. This structural analysis is crucial as it provides insights into the molecular geometry and potential interaction sites for further chemical reactions .
Chemical Reactions Analysis
Polyhalogenated heterocyclic compounds are known for their reactivity with various electrophiles. The lithiated version of 2,6-dibromo-3,5-difluoropyridine, prepared from its tribromo counterpart, demonstrates this reactivity. It can react with a wide range of electrophiles to yield functionally diverse pyridine derivatives. These reactions expand the utility of the compound by allowing for the introduction of different functional groups, which can significantly alter the chemical properties and potential applications of the resulting molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2-Dibromo-1-(6-(trifluoromethyl)pyridin-3-yl)ethanone and related compounds are influenced by their halogenated nature and the presence of substituents on the pyridine ring. The bromine atoms contribute to the reactivity of the compound, making it suitable for further functionalization. The trifluoromethyl group is a strong electron-withdrawing group that can affect the electron density of the pyridine ring, potentially impacting the compound's reactivity and stability. The solid-state structure, as revealed by crystallography, can also provide information on the compound's melting point, solubility, and other physical properties, although specific data for this compound is not provided in the papers .
Zukünftige Richtungen
The demand for TFMP derivatives, including “2,2-Dibromo-1-(6-(trifluoromethyl)pyridin-3-yl)ethanone”, has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of new synthesis methods and applications for these compounds is an important area of research .
Biochemische Analyse
Biochemical Properties
2,2-Dibromo-1-(6-(trifluoromethyl)pyridin-3-yl)ethanone plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The nature of these interactions often involves covalent bonding, leading to irreversible inhibition of the enzyme’s activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of key signaling molecules such as kinases and phosphatases, which play critical roles in cell growth, differentiation, and apoptosis . Additionally, this compound can alter gene expression by affecting transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolic pathways and stress responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by covalent modification of the enzyme’s active site . This compound can also bind to specific receptors or transporters on the cell surface, triggering downstream signaling cascades that result in altered cellular responses. Furthermore, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions such as high temperature or light exposure . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to significant toxicity . Studies have shown that high doses of this compound can cause liver and kidney damage, as well as alterations in blood chemistry and hematological parameters. Threshold effects have also been observed, where a certain dosage level must be reached before any noticeable biological effects occur.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glutathione or other endogenous molecules . This compound can also affect metabolic flux by altering the activity of key enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound can accumulate in specific compartments or organelles, depending on its physicochemical properties and interactions with cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism, or to the nucleus, where it can affect gene expression and DNA repair processes.
Eigenschaften
IUPAC Name |
2,2-dibromo-1-[6-(trifluoromethyl)pyridin-3-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2F3NO/c9-7(10)6(15)4-1-2-5(14-3-4)8(11,12)13/h1-3,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPDTRYWPNCTHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)C(Br)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901194530 | |
| Record name | Ethanone, 2,2-dibromo-1-[6-(trifluoromethyl)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901194530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2089649-39-6 | |
| Record name | Ethanone, 2,2-dibromo-1-[6-(trifluoromethyl)-3-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2089649-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2,2-dibromo-1-[6-(trifluoromethyl)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901194530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




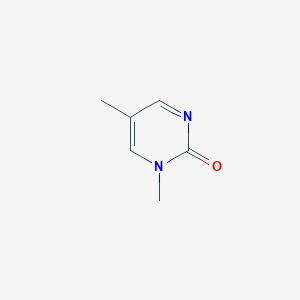
![6-(4-Chlorobenzyl)-5-methyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B3032433.png)
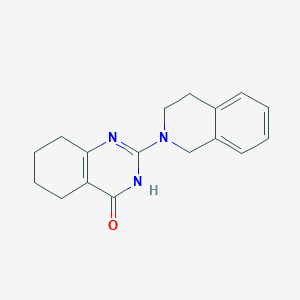
![1-[[3-Oxo-3-[2-(phenylcarbamothioyl)hydrazinyl]propanoyl]amino]-3-phenylthiourea](/img/structure/B3032435.png)

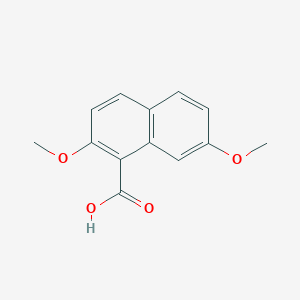
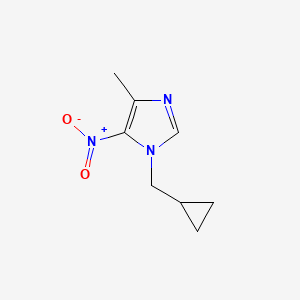

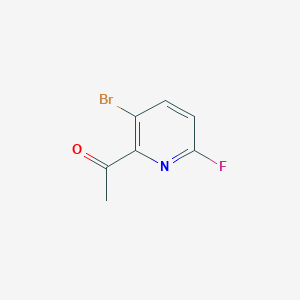
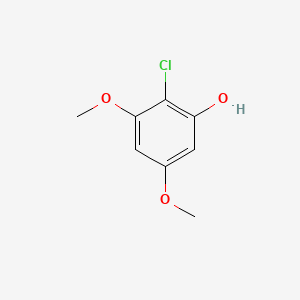
![4-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B3032450.png)
![3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide](/img/structure/B3032451.png)
